Phenylalanyl-tRNA Synthetase Substrate Recognition
In a direct head-to-head substrate specificity screen using phenylalanyl-tRNA synthetases from Aesculus species, (S)-2-amino-5-methylhex-4-enoic acid was confirmed as a substrate for pyrophosphate exchange, whereas allylglycine and phenylglycine exhibited no detectable activity [1]. This establishes the compound's recognition by the enzyme's active site as a function of its 4-ene backbone and methyl-branched prenyl side chain, distinguishing it from both linear unsaturated and aromatic glycine analogs.
| Evidence Dimension | Substrate recognition (pyrophosphate exchange activity) |
|---|---|
| Target Compound Data | Active as substrate |
| Comparator Or Baseline | Allylglycine: inactive; Phenylglycine: inactive |
| Quantified Difference | Qualitative (active vs. inactive) |
| Conditions | Phenylalanyl-tRNA synthetase from A. californica and A. hippocastanum; pyrophosphate exchange assay in 0.5 M KCl |
Why This Matters
This substrate recognition profile directly informs selection for enzymology studies investigating aminoacyl-tRNA synthetase specificity, where allylglycine and phenylglycine would yield false-negative results.
- [1] Anderson, J. W., & Fowden, L. (1970). Properties and substrate specificities of the phenylalanyl-transfer-ribonucleic acid synthetases of Aesculus species. Phytochemistry, 9(11), 2265–2272. View Source
